3-Chloro-7-iodo-1H-indazole
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Overview
Description
3-Chloro-7-iodo-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of chlorine and iodine substituents at the 3rd and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of ortho-substituted benzaldehydes as starting materials. The reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole core.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as alkyl bromides under basic conditions to form N-alkylated derivatives.
Oxidation and Reduction: Indazole derivatives can participate in oxidation and reduction reactions, although specific examples for this compound are less documented.
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and iodine can influence the reactivity towards electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl bromides, bases like KOH or NaOH.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include N-alkylated indazole derivatives and various substituted indazoles depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Chloro-7-iodo-1H-indazole is used as an intermediate in the synthesis of more complex indazole derivatives. Its unique substitution pattern makes it a valuable building block for creating molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various synthetic applications .
Mechanism of Action
The exact mechanism of action of 3-Chloro-7-iodo-1H-indazole depends on its specific applicationFor instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The presence of chlorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 3-Chloro-1H-indazole
- 7-Chloro-3-iodo-1H-indazole
- 1H-indazole-3-amine derivatives
Comparison: 3-Chloro-7-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-1H-indazole, the additional iodine atom at the 7th position can enhance its electrophilic properties and potentially increase its efficacy in certain applications .
Properties
IUPAC Name |
3-chloro-7-iodo-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZGPAWQVIIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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